(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937494
InChI: InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)8-5(3-12)4-13-9(6)8/h1-2,4,13H,3,12H2
SMILES:
Molecular Formula: C9H8BrFN2
Molecular Weight: 243.08 g/mol

(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine

CAS No.:

Cat. No.: VC15937494

Molecular Formula: C9H8BrFN2

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine -

Specification

Molecular Formula C9H8BrFN2
Molecular Weight 243.08 g/mol
IUPAC Name (7-bromo-4-fluoro-1H-indol-3-yl)methanamine
Standard InChI InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)8-5(3-12)4-13-9(6)8/h1-2,4,13H,3,12H2
Standard InChI Key SHCVVNIFTMDMNO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1F)C(=CN2)CN)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine features a bicyclic indole scaffold substituted with bromine at the 7-position, fluorine at the 4-position, and a methanamine group at the 3-position (Table 1) . The bromine atom contributes to electron-withdrawing effects, while the fluorine enhances metabolic stability and membrane permeability. The methanamine side chain introduces a primary amine, enabling hydrogen bonding and salt bridge formation in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈BrFN₂
Molar Mass243.08 g/mol
Density1.708 ± 0.06 g/cm³ (Predicted)
Boiling Point388.5 ± 37.0°C (Predicted)
pKa14.86 ± 0.30 (Predicted)
Aqueous SolubilityLow (Estimated)

Comparative Analysis with Related Indoles

Structural analogs such as 7-bromo-4-fluoro-1H-indole (C₈H₅BrFN, 214.03 g/mol) and (4-bromo-1H-indazol-3-yl)methanamine (C₈H₈BrN₃) highlight the impact of substituents on physicochemical profiles . The absence of the methanamine group in 7-bromo-4-fluoro-1H-indole reduces its polarity, while the indazole core in the latter compound alters hydrogen-bonding capacity .

Synthesis and Manufacturing

Optimization Challenges

Key hurdles include:

  • Regioselectivity Control: Competing halogenation at adjacent positions requires precise temperature and catalyst selection .

  • Amine Stability: The primary amine group may undergo oxidation or side reactions, necessitating protective strategies.

Structure-Activity Relationships (SAR)

Halogen Substituents

  • Bromine at C7: Enhances hydrophobic interactions with protein pockets (e.g., HIV-1 capsid) .

  • Fluorine at C4: Improves metabolic stability by resisting cytochrome P450 oxidation .

Methanamine Position

  • C3 Substitution: The 3-position’s proximity to the indole nitrogen optimizes binding to enzymes like monoamine oxidases .

Table 2: Impact of Substituents on Bioactivity

CompoundTargetActivity
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamineHIV-1 CapsidPredicted binding
7-Bromo-4-fluoro-1H-indoleBacterial membranesModerate penetration
(4-Bromo-1H-indazol-3-yl)methanamineMAO enzymesWeak inhibition

Analytical Characterization

Spectroscopic Data

  • NMR: Predicted shifts include δ 7.2–7.5 ppm (aromatic H), δ 4.1 ppm (CH₂NH₂), and δ 3.8 ppm (NH₂) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 244.06 .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water) yields a retention time of 12–14 minutes, consistent with moderate lipophilicity .

Applications and Future Directions

Drug Development

The compound’s scaffold is a candidate for:

  • HIV Protease Inhibitors: Leveraging halogen interactions for capsid stabilization .

  • Antibacterial Adjuvants: Overcoming multidrug resistance in Acinetobacter baumannii .

Synthetic Challenges

Future work must address:

  • Scalable Purification: Minimizing column chromatography through crystallization or aqueous workups .

  • Toxicology Profiling: Assessing amine-related hepatotoxicity risks.

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